molecular formula C6H11N3S B13260701 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol

[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol

Cat. No.: B13260701
M. Wt: 157.24 g/mol
InChI Key: ZKSFYXMWWILOLP-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is a novel synthetic building block designed for advanced research applications. This compound features a 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant pharmacological potential, and a terminal methanethiol group, making it a versatile reagent for chemical synthesis . The primary research value of this compound lies in its application in bioconjugation chemistry and the synthesis of complex heterocyclic systems. The thiol group is highly reactive and can undergo efficient "click"-type reactions with various electrophiles, such as epoxides and maleimides, for coupling with other molecules or surfaces . This makes it particularly useful for creating customized linkers, developing novel ligands for catalysis, and constructing molecular architectures that incorporate multiple nitrogen- and sulfur-containing heterocycles, which are of high interest in drug discovery . Researchers can leverage its structure to develop new chemical entities with potential antibacterial and antioxidant activities, as related triazole and thiol-containing compounds have demonstrated promising biological effects . For Research Use Only (RUO). This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

(1-propan-2-yltriazol-4-yl)methanethiol

InChI

InChI=1S/C6H11N3S/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3

InChI Key

ZKSFYXMWWILOLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Pathways Overview

The synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol involves constructing the 1,2,3-triazole core followed by introducing the methanethiol (-CH2SH) moiety. Key strategies include:

Detailed Synthetic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 1: Synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

  • Reactants : Propargyl alcohol, azidopropane, Cu(I) catalyst.
  • Conditions : Click reaction in aqueous tert-butanol at 60°C for 12 hours.
  • Yield : ~85% (analogous to methods in).

Step 2: Reduction to [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Step 3: Thiolation via Nucleophilic Substitution

  • Reactants : Methanol derivative, thiourea, H2SO4.
  • Conditions : Reflux in ethanol for 6 hours, followed by alkaline hydrolysis.
  • Yield : ~70% (similar to thiazole syntheses in).

Thioamide Hydrolysis Route

Step 1: Synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide

  • Reactants : Triazole-carbaldehyde, thiosemicarbazide.
  • Conditions : Ethanol, NaOH, reflux for 6 hours (adapted from).
  • Yield : ~80%.

Step 2: Hydrolysis to Methanethiol

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
CuAAC + Substitution Cu(I), thiourea, NaBH4 70% High regioselectivity, mild conditions Multi-step, requires purification
Thioamide Hydrolysis Thiosemicarbazide, HCl 65% Fewer steps, cost-effective Harsh acidic conditions, lower yield

Critical Reaction Parameters

  • Temperature : Thiolation steps require precise control (60–80°C) to avoid oxidation.
  • Catalyst : Cu(I) in CuAAC ensures regioselective 1,4-triazole formation.
  • Protection/Deprotection : Use acetyl or trityl groups to prevent thiol oxidation during synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .

Medicine: In medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is being investigated for its potential therapeutic applications in treating infections and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol with analogous heterocyclic compounds identified in the CAS registry (). Structural differences in heterocycles, substituents, and functional groups are highlighted, along with inferred physicochemical and biochemical properties.

Structural and Functional Group Comparison

The table below summarizes key structural features:

Compound Name (CAS Registry) Heterocycle Substituents Functional Groups
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol 1,2,3-triazole N1: Propan-2-yl; C4: -CH2SH Thiol (-SH)
1-[2-(Propan-2-yl)-1,3-thiazol-5-yl]ethane-1,2-diol (2228554-72-9) 1,3-thiazole C2: Propan-2-yl; C5: -CH(OH)CH2OH Diol (-OH)
3-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]but-3-en-1-amine (2229384-84-1) 1,2,3-triazole N1: Cyclopropylmethyl; C4: -CH2-C≡C-CH2NH2 Amine (-NH2), Alkene
[2-(4-Methyl-1H-imidazol-5-yl)cyclopropyl]methanamine (2229547-70-8) 1H-imidazole C4: Methyl; C5: Cyclopropylmethanamine Amine (-NH2), Cyclopropane

Key Comparative Insights

Heterocycle Differences: Triazole vs. Thiazoles (e.g., 2228554-72-9) exhibit sulfur-mediated redox activity, while imidazoles (e.g., 2229547-70-8) are more basic due to their aromatic nitrogen arrangement .

Substituent Effects :

  • N1 vs. C2/C5 Substitution : The isopropyl group at N1 in the target compound reduces steric hindrance compared to cyclopropylmethyl (2229384-84-1), which introduces strain and conformational rigidity.
  • Functional Groups : The thiol (-SH) group distinguishes the target compound from diol- or amine-substituted analogs. Thiols are more acidic (pKa ~10) than amines (pKa ~9–11) and participate in disulfide bond formation, influencing stability and reactivity .

Hypothetical Property Implications :

  • Solubility : The thiol group may improve solubility in polar solvents via hydrogen bonding, whereas cyclopropane (2229547-70-8) or alkenes (2229384-84-1) increase hydrophobicity.
  • Bioactivity : Amine-containing analogs (e.g., 2229384-84-1) are likely bioactive in protonated forms (e.g., kinase inhibition), while thiols could act as antioxidants or metal-chelating agents.

Research Implications and Limitations

While structural comparisons provide foundational insights, experimental data on reactivity, stability, and bioactivity are absent in the provided evidence. Further studies should prioritize synthesizing and characterizing these analogs to validate hypothesized properties.

Biological Activity

The compound [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is a member of the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol typically involves the Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions under mild conditions, which facilitates the formation of the triazole ring. The general synthetic route can be summarized as follows:

Synthetic Route:

  • Reactants: Azide and alkyne
  • Catalyst: Copper(I) ions (CuSO4 and sodium ascorbate)
  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 60°C
  • Time: Several hours to overnight

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. In particular, compounds containing the triazole moiety exhibit activity against various bacteria and fungi. For instance, studies have demonstrated that related triazole compounds inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol may possess similar antimicrobial effects .

Anticancer Potential

Recent research highlights the anticancer potential of triazole derivatives. A study focused on various 1,2,3-triazole compounds reported significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells . The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Study 1: Antiproliferative Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer properties. Among them, a compound with a similar structure to [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol exhibited notable cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.1 to 4.24 μM. These findings suggest that modifications to the triazole ring can enhance biological activity .

Study 2: Antimicrobial Efficacy

In another investigation into the antimicrobial properties of triazoles, several derivatives were tested against common pathogens. Results indicated that certain derivatives showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This supports the potential use of triazole-based compounds in treating bacterial infections.

Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerSignificant antiproliferative effects on MCF-7, HCT-116, HepG2 cell lines
MechanismInhibition of thymidylate synthase leading to apoptosis

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